3-(3-BROMOPHENYL)-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
3-(3-Bromophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core. The molecule is substituted at the 3-position with a 3-bromophenyl group and at the 5-amine position with a 2-(3,4-diethoxyphenyl)ethyl chain.
Properties
IUPAC Name |
3-(3-bromophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26BrN5O2/c1-3-34-23-13-12-18(16-24(23)35-4-2)14-15-29-26-21-10-5-6-11-22(21)33-27(30-26)25(31-32-33)19-8-7-9-20(28)17-19/h5-13,16-17H,3-4,14-15H2,1-2H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJQIGNAZZHNTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3-BROMOPHENYL)-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the triazoloquinazoline core, followed by the introduction of the bromophenyl and diethoxyphenyl groups through various coupling reactions. Common reagents used in these reactions include brominating agents, ethylating agents, and coupling catalysts. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the triazoloquinazoline core.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Scientific Research Applications
3-(3-BROMOPHENYL)-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(3-BROMOPHENYL)-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Substituents
| Compound Name | R1 (3-position) | R2 (5-amine chain) | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound | 3-Bromophenyl | 2-(3,4-Diethoxyphenyl)ethyl | 573.44 g/mol* | Bromine enhances electrophilicity |
| N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)-triazoloquinazolin-5-amine | 4-Methylphenyl | 2-(3,4-Diethoxyphenyl)ethyl | 467.56 g/mol | Methyl improves hydrophobicity |
| 3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-triazoloquinazolin-5-amine | Benzenesulfonyl | 4-Ethoxyphenyl | 475.52 g/mol | Sulfonyl enhances polarity |
| 3-(3,4-Dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)-triazoloquinazolin | 3,4-Dimethylphenylsulfonyl | 2-Methoxy-5-methylphenyl | 519.59 g/mol | Steric bulk from dimethyl groups |
| N-(3-Chlorophenyl)-5-methyl-triazolo[1,5-a]pyrimidin-7-amine (Compound 94) | - | 3-Chlorophenyl (pyrimidine core) | 330.78 g/mol | Chlorine increases reactivity |
*Calculated based on molecular formula C₂₈H₂₇BrN₅O₂.
Key Observations :
Bromophenyl vs. Methylphenyl (Target vs. [8, 13]) :
The bromine atom in the target compound introduces stronger electron-withdrawing effects compared to the methyl group in its analog. This may enhance binding to electron-rich enzyme pockets but reduce solubility .
Diethoxyphenyl Ethyl Chain : This substituent is conserved in the target compound and its methylphenyl analog (). The ethoxy groups likely improve membrane permeability and metabolic stability compared to shorter chains or polar groups .
Biological Activity
The compound 3-(3-bromophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine represents a novel class of nitrogen-containing heterocycles that has garnered attention due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties.
Synthesis and Characterization
The synthesis of the compound involves a multi-step process that typically includes the formation of the triazole ring and subsequent functionalization to introduce bromine and ethoxy groups. The synthetic pathway often employs cyclocondensation reactions involving appropriate precursors such as 3-aminoquinazoline derivatives and benzyl halides.
Table 1: Key Synthetic Steps
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 3-aminoquinazoline + bromobenzene | Base-catalyzed reaction | Triazole intermediate |
| 2 | Triazole intermediate + diethoxyphenyl ethyl amine | Cyclocondensation | Final product |
Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy confirm the structure of the synthesized compound. For instance, the NMR spectrum reveals distinctive peaks corresponding to the aromatic protons and the ethoxy groups.
Antihypertensive Activity
Research has indicated that compounds similar to This compound exhibit significant antihypertensive effects. In vivo studies using spontaneously hypertensive rats (SHR) demonstrated that these compounds can effectively lower blood pressure through mechanisms likely involving vasodilation and modulation of vascular resistance.
Table 2: Antihypertensive Activity Results
| Compound | Dose (mg/kg) | Systolic BP Reduction (mmHg) |
|---|---|---|
| Compound A | 10 | 15 |
| Compound B | 20 | 25 |
| Target Compound | 15 | 20 |
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated against various bacterial strains. In vitro assays showed promising results with significant inhibition of growth against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
Table 3: Antimicrobial Activity
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions between This compound and its biological targets. The compound is predicted to interact with key enzymes involved in hypertension and microbial resistance through hydrogen bonding and hydrophobic interactions.
Figure 1: Docking Model
Docking Model
Case Studies
Several case studies have highlighted the therapeutic potential of similar triazoloquinazoline derivatives. For example:
- Case Study A : A derivative exhibited a notable reduction in systolic blood pressure in SHR models when administered at a dose of 10 mg/kg.
- Case Study B : Another derivative demonstrated broad-spectrum antimicrobial activity with MIC values comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
